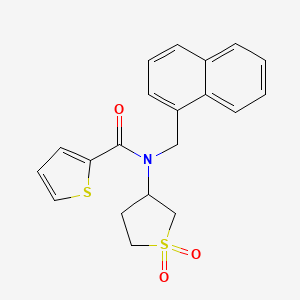

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C20H19NO3S2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3S2/c22-20(19-9-4-11-25-19)21(17-10-12-26(23,24)14-17)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-9,11,17H,10,12-14H2 |

InChI Key |

QHFMCVGCCDJPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound possesses a complex molecular structure characterized by:

- Molecular Formula : C22H21N3O3S

- Molecular Weight : 379.5 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

The presence of the tetrahydrothiophene ring, naphthalene moiety, and 1,1-dioxide group contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O3S |

| Molecular Weight | 379.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and naphthalene structures have shown significant cytotoxicity against various cancer cell lines.

In a study evaluating the cytotoxic effects of related compounds on A549 lung cancer cells, several derivatives exhibited IC50 values ranging from 11.20 to 59.61 µg/mL at a 72-hour treatment period. The most effective compounds demonstrated high selectivity towards cancer cells, indicating their potential as therapeutic agents in oncology .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays comparing its effectiveness against standard antioxidants like butylated hydroxyanisole (BHA). The results indicated moderate antioxidant activity, suggesting that the compound may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The presence of the dioxido group enhances electrophilic reactivity, allowing for interactions with cellular macromolecules.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, contributing to its anticancer effects by triggering cell death pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyridazine derivative | Anticancer activity |

| Compound B | Thiophene-containing acetamide | Antimicrobial properties |

| Compound C | Naphthalene-based derivative | Anti-inflammatory effects |

What distinguishes this compound is its unique combination of functionalities that may enhance binding affinity and pharmacological efficacy compared to other similar compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzamide Core : Starting from benzoyl chloride and an appropriate amine.

- Introduction of Naphthalene Moiety : Utilizing Friedel-Crafts alkylation.

- Formation of Tetrahydrothiophene Ring : Through cyclization reactions involving sulfur-containing reagents.

- Oxidation : Controlled oxidation to introduce the dioxido group.

These methods ensure high yield and purity suitable for further biological evaluations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with carboxamide derivatives sharing core aromatic systems or substituent motifs.

Structural and Functional Group Variations

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)thiophene-2-carboxamide?

A robust synthesis involves coupling thiophene-2-carbonyl chloride with naphthalen-1-ylmethylamine derivatives under reflux in acetonitrile, followed by sulfone oxidation of the tetrahydrothiophene moiety. Key steps include stoichiometric control of reactants (e.g., equimolar ratios) and solvent selection to minimize side reactions. Crystallization via slow solvent evaporation yields high-purity crystals for structural validation . For scalability, reaction conditions (temperature, time) must be tightly controlled to prevent decomposition, as seen in analogous thiomorpholine carboxamide syntheses .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic (naphthalene δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.3 ppm) protons. Amide protons (δ ~8.0 ppm) may exhibit splitting due to restricted rotation .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between naphthalene and thiophene rings) using SHELXL refinement. Hydrogen-bonding patterns (e.g., C–H···O/S interactions) inform supramolecular packing .

- IR : Confirm carbonyl stretches (amide C=O: ~1650 cm⁻¹; sulfone S=O: ~1150–1300 cm⁻¹) .

Q. What challenges arise in solubility and purification?

The compound’s hydrophobicity (due to naphthalene and thiophene moieties) limits aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for dissolution. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile/methanol) improves yield. Impurities from incomplete sulfone oxidation require iterative TLC monitoring .

Q. How to establish crystallization conditions for structural analysis?

Optimize solvent polarity (e.g., acetonitrile or THF) to balance nucleation and crystal growth. Slow evaporation at 4°C promotes large, defect-free crystals. For twinned crystals, employ SHELXL’s TWIN/BASF commands for refinement . Analogous thiomorpholine derivatives crystallize in monoclinic systems (e.g., P21/c) with Z′ = 2, requiring careful handling of asymmetric units .

Q. What safety protocols are critical during synthesis?

- Use fume hoods to handle volatile solvents (acetonitrile, thiophene derivatives).

- PPE (gloves, goggles) is mandatory due to potential irritancy of sulfone intermediates.

- Waste disposal must follow EPA guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or cytotoxic activity may stem from assay conditions (e.g., bacterial strain variability) or compound aggregation. Validate activity via dose-response curves (IC50) and counter-screen against mammalian cells. Structure-activity relationship (SAR) studies should compare sulfone vs. sulfide derivatives, as sulfonation enhances polarity and membrane permeability .

Q. What computational methods predict reactivity and target interactions?

- Reaction path search : Use density functional theory (DFT, B3LYP/6-31G*) to model sulfone oxidation energetics and transition states.

- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. QM/MM simulations refine binding poses .

- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability, guiding lead optimization .

Q. How to design experiments for metabolic stability analysis?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor sulfone-to-sulfoxide conversion as a major metabolic pathway.

- Isotope labeling : Use 14C-labeled thiophene rings to track degradation products.

- CYP inhibition : Test against CYP2C9/2D6 isoforms using fluorescent probes .

Q. How to interpret conflicting NMR data caused by tautomerism?

Dynamic thiophene ring puckering or amide bond rotation can split signals (e.g., naphthalene CH2 protons). Use variable-temperature NMR (VT-NMR) to coalesce peaks and calculate rotational barriers. For tautomers (e.g., keto-enol), 2D EXSY experiments quantify exchange rates .

Q. How to integrate high-throughput screening with synthesis?

- Automated reaction arrays : Vary substituents (e.g., naphthalene vs. biphenyl) using robotic liquid handlers.

- Parallel crystallization : Screen 96-well plates with diverse solvent mixtures to identify optimal conditions.

- Machine learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.